molecular formula C8H12Cl2N2O3 B6277712 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride CAS No. 2763780-74-9

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B6277712
CAS No.: 2763780-74-9
M. Wt: 255.1
InChI Key:
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Description

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride is an organic compound with the molecular formula C8H12Cl2N2O3 and a molecular weight of 255.1. This compound has been studied for its various physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of pyridine-2,6-dicarboxylic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-pyridinecarboxylic acid: A related compound with similar structural features but lacking the aminoethoxy group.

    6-methoxy-pyridine-2-carboxylic acid amide: Another related compound with a methoxy group instead of an aminoethoxy group.

Uniqueness

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of the aminoethoxy group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking this group.

Properties

CAS No.

2763780-74-9

Molecular Formula

C8H12Cl2N2O3

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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